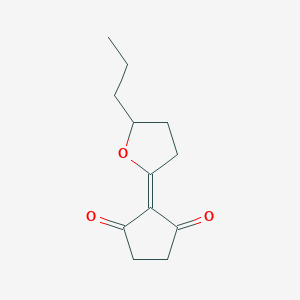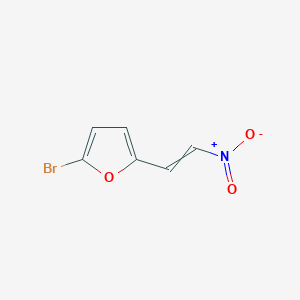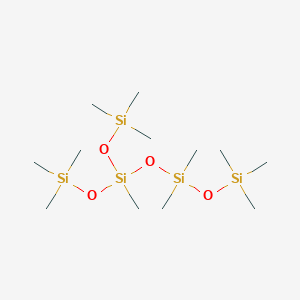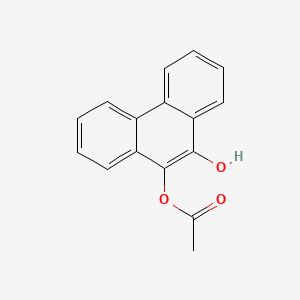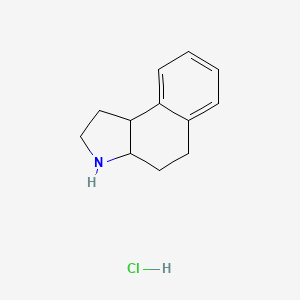
1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride typically involves the reduction of air-sensitive tricyclic enamines . Common reducing agents used in this process include sodium borohydride, sodium cyanoborohydride, palladium on carbon in ethanol, and platinum oxide in ethanol or acetic acid . The stereochemistry of the resulting compound is confirmed by single-crystal X-ray analysis .
Analyse Des Réactions Chimiques
1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride undergoes various chemical reactions, including:
Reduction: Using agents like sodium borohydride and sodium cyanoborohydride.
Oxidation: Although specific oxidation reactions are not detailed, typical oxidizing agents could be used.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the indole ring.
Common reagents and conditions for these reactions include ethanol, acetic acid, and various catalysts like palladium on carbon and platinum oxide . Major products formed from these reactions include different stereoisomers of the compound, which are analyzed for their binding affinities .
Applications De Recherche Scientifique
1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride is extensively used in scientific research, particularly in:
Neuropharmacology: Studying the dopaminergic system by evaluating binding affinities at dopamine D1 and D2 receptors.
Behavioral and Biochemical Tests: Assessing dopaminergic activity through various tests.
Medicinal Chemistry: Developing potential therapeutic agents targeting dopamine receptors.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with dopamine receptors. It has a higher binding affinity for dopamine D2 receptors compared to D1 receptors . The molecular targets include the dopamine receptors, and the pathways involved are related to dopaminergic signaling .
Comparaison Avec Des Composés Similaires
Similar compounds include:
3-Phenylpyrrolidines: These compounds also exhibit binding affinity at dopamine receptors but differ in their structural rigidity and binding selectivity.
Octahydrobenzoquinolines: These compounds have been evaluated for dopaminergic activity and show different stereochemical preferences.
1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride is unique due to its specific stereochemistry and higher binding affinity for dopamine D2 receptors .
Propriétés
Numéro CAS |
32920-60-8 |
|---|---|
Formule moléculaire |
C12H16ClN |
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12;/h1-4,11-13H,5-8H2;1H |
Clé InChI |
LXELQQXBEWDUPS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C3C1NCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


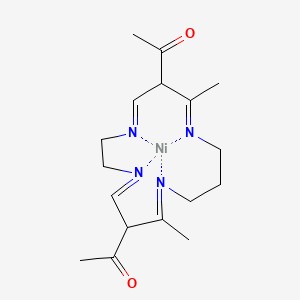
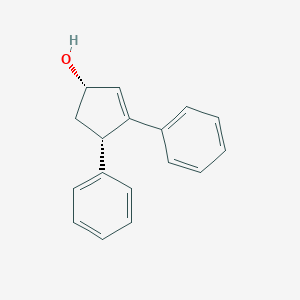
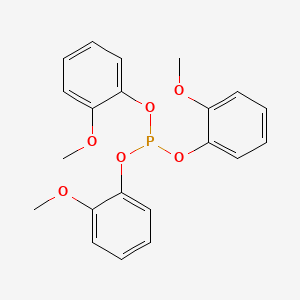
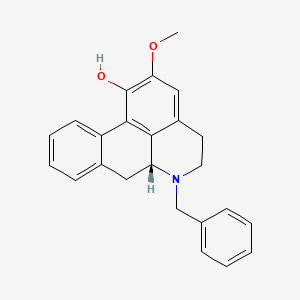
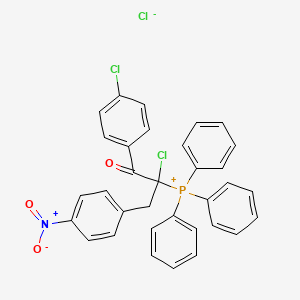
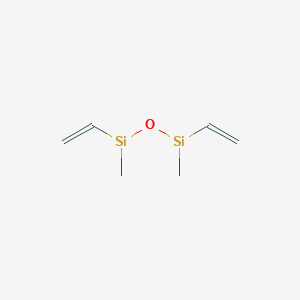
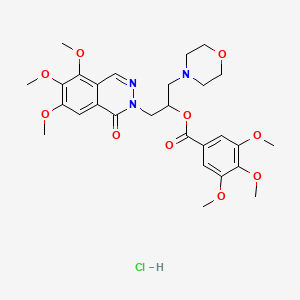
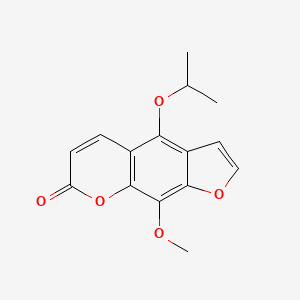
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
